(S)-4-(1-Aminopropyl)aniline

Chiral resolution Enantiomeric excess Asymmetric synthesis

Stereochemical uncertainty in chiral syntheses leads to failed batches and costly rework. (S)-4-(1-Aminopropyl)aniline provides defined (S)-configuration at the α-carbon of the propyl substituent. - **Critical advantage**: Substituting with racemic (CAS 133332-54-4) or (R)-enantiomer (CAS 694529-68-5) introduces unpredictable pharmacology and requires resolution steps. - **Application**: Direct precursor for serotonin/dopamine receptor modulators and chiral organocatalysts. - **Orthogonal reactivity**: Aliphatic amine conjugates to fluorophores; aromatic amine binds targeting moieties.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B12974643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(1-Aminopropyl)aniline
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)N)N
InChIInChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3/t9-/m0/s1
InChIKeyIYWMAXHBPYOXNJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(1-Aminopropyl)aniline – Chiral Aniline Building Block


(S)-4-(1-Aminopropyl)aniline is a chiral primary aniline bearing a stereogenic center on the α‑carbon of the propyl substituent. It belongs to the class of para‑substituted anilines and serves as a versatile intermediate in medicinal chemistry, asymmetric catalysis, and the synthesis of enantiopure pharmaceuticals . The enantiomeric identity of this building block directly controls the stereochemical outcome of downstream reactions, making it a critical procurement decision in chiral drug development .

S
Single (S)-enantiomer building block for stereochemical control
D
Dual amine functionality supports orthogonal derivatization workflows
P
Para-substituted aniline core for chiral drug intermediate assembly

(S)-4-(1-Aminopropyl)aniline – Enantiomer Irreplaceability


Substituting the (S)-enantiomer with the racemic mixture (CAS 133332-54-4) or the (R)-enantiomer (CAS 694529-68-5) introduces stereochemical uncertainty into chiral syntheses. In drug discovery, the opposite enantiomer can exhibit reduced potency, altered selectivity, or even opposing pharmacology, while racemic mixtures require costly resolution steps and can complicate pharmacokinetic profiling . The procurement of a defined enantiomer is therefore non‑negotiable when stereochemical integrity must be preserved from early‑stage lead optimization through to pre‑clinical development .

!
Racemate (CAS 133332-54-4) introduces 1:1 S/R mixture; downstream chiral resolution adds cost and may reduce overall yield.
!
(R)-enantiomer (CAS 694529-68-5) may invert target binding or produce opposing pharmacology; not a direct substitute for (S)-configuration studies.
!
Mono-amino aniline analogs lack the aliphatic NH₂ handle; orthogonal synthesis strategies cannot transfer directly without redesign.

(S)-4-(1-Aminopropyl)aniline – Key Differentiators vs. Analogs


Enantiomeric Configuration Dictates Synthesis Fidelity

The (S)-enantiomer provides a single, defined stereocenter (S‑configuration at the propyl α‑carbon) that directly installs the desired chirality into target molecules. In contrast, the racemic mixture contains both (S) and (R) enantiomers in a 1 : 1 ratio, requiring additional chiral resolution steps that add cost and reduce overall yield . The (R)-enantiomer, while equally defined, yields the opposite stereochemical outcome, which can invert biological activity .

Enantiomeric Composition
Class-level inference
ee (S) ≈ 100% vs. 0% (racemate)
Stereochemical-control context: binary selection criterion for chiral synthesis
Chiral HPLC or polarimetry; class-level ee ≥ 95% for chiral building blocks
Chiral resolution Enantiomeric excess Asymmetric synthesis

Physicochemical Profile vs. Non‑Aminated Analogues

The presence of two amino groups (aromatic NH₂ and aliphatic NH₂) in (S)-4-(1-aminopropyl)aniline raises its boiling point and hydrogen‑bond donor count relative to mono‑amino analogues such as 4‑propylaniline. This difference alters distillation behavior and solubility, impacting purification and formulation .

Boiling Point
Class-level inference
ΔBP ≈ 58–60 °C higher vs. 4-propylaniline
Property to review: may influence distillation and vapor-phase handling during scale-up
Predicted BP 284.4 °C; experimental BP for comparator from lit.
Boiling point Density Hydrogen‑bonding capacity

Bifunctional Amine for Orthogonal Synthesis

(S)-4-(1-Aminopropyl)aniline offers two distinct amine sites (aromatic aniline and aliphatic primary amine) that can be selectively functionalized. This bifunctionality is absent in simple aniline or in N‑alkyl anilines that lack the free aliphatic amine. It enables sequential or orthogonal reactions—e.g., acylation of the aliphatic amine while leaving the aromatic amine available for further coupling—reducing synthetic step count [1].

Orthogonal Amine Handles
Class-level inference
2 reactive amine sites vs. 1 for aniline
Reported bifunctional reactivity for sequential coupling workflows
Standard peptide coupling or reductive amination protocols
Bifunctional reactivity Linker chemistry Protecting‑group strategy

(S)-4-(1-Aminopropyl)aniline – Application Scenarios


Enantiopure CNS Drug Synthesis

As a chiral aniline building block, (S)-4-(1-Aminopropyl)aniline is employed in the construction of central nervous system (CNS) drug candidates where the (S)-configuration is required for target engagement (e.g., serotonin or dopamine receptor modulators). Unlike the racemate, the (S)-enantiomer eliminates the need for late‑stage chiral resolution, preserving both yield and enantiomeric excess .

Chiral Linker for Bifunctional Probes

The bifunctional amine architecture permits the compound to act as a chiral linker in chemical biology probes, where the aliphatic amine is conjugated to a fluorophore and the aromatic amine to a targeting moiety. This orthogonal reactivity simplifies probe assembly while maintaining the stereochemical integrity required for target‑specific binding .

Asymmetric Organocatalyst Synthesis

The (S)-enantiomer serves as a precursor to chiral organocatalysts, such as Cinchona‑alkaloid derivatives or proline‑analogue organocatalysts, where the defined (S)-stereocenter directly governs the enantioselectivity observed in the catalyzed reaction. Using the (R)-enantiomer would invert the product enantiomer ratio .

Application
Selection Property
Validation Focus
CNS drug candidate synthesis
Enantiomer-attribution review
Chiral HPLC enantiomeric excess; target engagement model-response context
Chiral linker for bifunctional probes
Orthogonal amine handles
Conjugation efficiency; stereochemical integrity post-conjugation
Asymmetric organocatalyst precursor
Defined (S)-stereocenter
Enantioselectivity ratio in model catalytic reactions; invertibility with (R)-enantiomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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